molecular formula C5H9Br B13549082 3-Bromo-2-pentene CAS No. 21964-23-8

3-Bromo-2-pentene

Cat. No.: B13549082
CAS No.: 21964-23-8
M. Wt: 149.03 g/mol
InChI Key: OPGVCEGMOFKBOL-HYXAFXHYSA-N
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Description

(2Z)-3-bromopent-2-ene is an organic compound with the molecular formula C5H9Br. It is an alkene with a bromine atom attached to the third carbon in the chain, and the double bond is in the Z configuration, meaning the higher priority substituents on each carbon of the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2Z)-3-bromopent-2-ene can be synthesized through various methods. One common approach involves the bromination of pent-2-ene. The reaction typically uses bromine (Br2) in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the product.

Industrial Production Methods

Industrial production of (2Z)-3-bromopent-2-ene may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-bromopent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, (2Z)-3-bromopent-2-ene can undergo elimination to form pent-2-yne.

    Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.

Major Products

    Substitution: Products like 3-hydroxypent-2-ene or 3-cyanopent-2-ene.

    Elimination: Pent-2-yne.

    Addition: 2,3-dibromopentane or 3-bromopentane.

Scientific Research Applications

(2Z)-3-bromopent-2-ene is used in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studying the effects of brominated alkenes on biological systems.

    Medicine: Potential use in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-bromopent-2-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. The double bond can act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-bromopent-2-ene: The E isomer of 3-bromopent-2-ene, where the higher priority substituents are on opposite sides of the double bond.

    3-chloropent-2-ene: Similar structure but with a chlorine atom instead of bromine.

    3-bromobut-2-ene: A shorter chain analogue with similar reactivity.

Uniqueness

(2Z)-3-bromopent-2-ene is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The Z configuration can lead to different stereochemical outcomes compared to the E isomer.

Biological Activity

3-Bromo-2-pentene (C5H9Br) is a bromoalkene that has garnered interest in both organic synthesis and potential biological applications. This article delves into its biological activity, synthesis methods, and related research findings.

This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer. The presence of the bromine atom at the third carbon significantly influences its chemical reactivity, making it a valuable intermediate in various synthetic pathways. Its molecular weight is approximately 149.029 g/mol, and it is characterized by a double bond between the second and third carbon atoms in its chain .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Electrophilic Addition : Reacting 2-pentene with bromine or hydrogen bromide can yield this compound as a product.
  • Nucleophilic Substitution : The compound can also be formed by treating 1-bromopentane with a strong base, facilitating the formation of the double bond.

Table 1: Comparison of Biological Activity of Related Compounds

Compound NameBiological ActivityNotes
1-Bromo-2-penteneModerate reactivity; used in organic synthesisSimilar structure; different reactivity patterns
2-Bromo-1-penteneLimited biological dataPositional isomer; less studied
5-Bromo-2-methyl-2-penteneSignificant role in biochemical reactionsUsed in synthesizing complex organic compounds

Research Insights

A study highlighted that brominated compounds often participate in enzyme interactions, influencing cellular processes such as metabolism and signaling pathways. For instance, sesquiterpenoids synthesized from compounds like this compound may modulate cellular responses through receptor interaction .

Toxicological Considerations

The toxicity profile of this compound is not well-documented. However, as with many synthetic reagents, caution is advised regarding dosage and exposure levels to avoid potential adverse effects. High concentrations may lead to toxicity affecting physiological functions .

Properties

CAS No.

21964-23-8

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

(Z)-3-bromopent-2-ene

InChI

InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3-

InChI Key

OPGVCEGMOFKBOL-HYXAFXHYSA-N

Isomeric SMILES

CC/C(=C/C)/Br

Canonical SMILES

CCC(=CC)Br

Origin of Product

United States

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